![molecular formula C12H13ClN6O2 B13358827 2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methyl group, and a tetraazolyl-propanoyl amide moiety attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chlorobenzoic acid with methylamine under acidic conditions to form 2-chloro-N-methylbenzamide.
Introduction of the Tetraazolyl-Propanoyl Group: The next step involves the introduction of the tetraazolyl-propanoyl group. This can be achieved by reacting 3-(1H-tetraazol-1-yl)propanoic acid with the benzamide core in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetraazolyl-propanoyl moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives of the tetraazolyl-propanoyl group.
Reduction: Formation of reduced derivatives of the tetraazolyl-propanoyl group.
Hydrolysis: Formation of 2-chloro-N-methylbenzamide and 3-(1H-tetraazol-1-yl)propanoic acid.
科学的研究の応用
2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-chloro-N-methylbenzamide: Lacks the tetraazolyl-propanoyl group.
3-(1H-tetraazol-1-yl)propanoic acid: Lacks the benzamide core.
N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide: Lacks the chloro group.
Uniqueness
2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is unique due to the presence of both the chloro group and the tetraazolyl-propanoyl amide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H13ClN6O2 |
|---|---|
分子量 |
308.72 g/mol |
IUPAC名 |
2-chloro-N-methyl-5-[3-(tetrazol-1-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C12H13ClN6O2/c1-14-12(21)9-6-8(2-3-10(9)13)16-11(20)4-5-19-7-15-17-18-19/h2-3,6-7H,4-5H2,1H3,(H,14,21)(H,16,20) |
InChIキー |
IAAFMMNXVKBOIN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC(=C1)NC(=O)CCN2C=NN=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
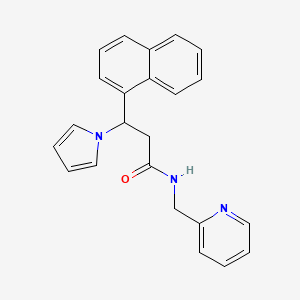
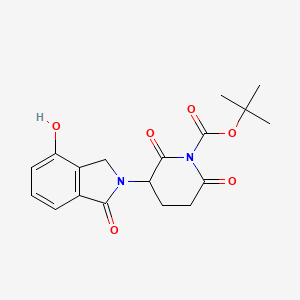
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13358762.png)
![2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13358765.png)
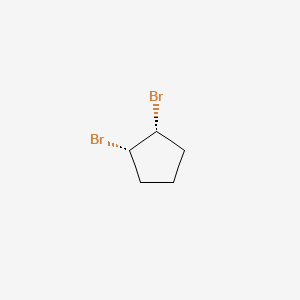
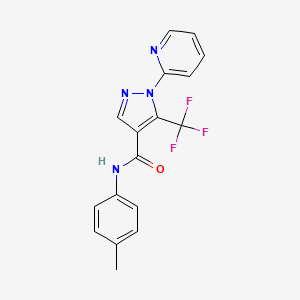
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)

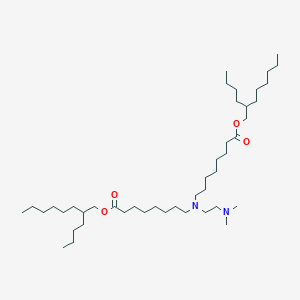
![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
